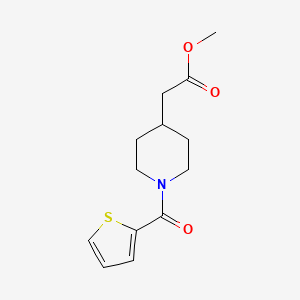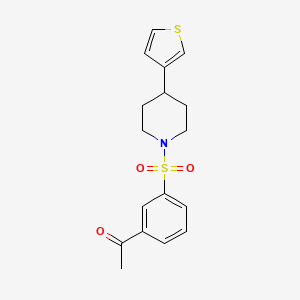
1-(3-((4-(チオフェン-3-イル)ピペリジン-1-イル)スルホニル)フェニル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a thiophene ring, a piperidine ring, and a sulfonyl group
科学的研究の応用
1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the piperidine ring, and finally the addition of the sulfonyl group. Common synthetic routes include:
Formation of Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of Piperidine Ring: The piperidine ring can be introduced via cyclization reactions involving appropriate precursors.
Addition of Sulfonyl Group: The sulfonyl group is typically introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The thiophene and piperidine rings may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives are widely used in medicinal chemistry.
Uniqueness
1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both thiophene and piperidine rings, along with the sulfonyl group, makes it a versatile compound for various applications.
特性
IUPAC Name |
1-[3-(4-thiophen-3-ylpiperidin-1-yl)sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13(19)15-3-2-4-17(11-15)23(20,21)18-8-5-14(6-9-18)16-7-10-22-12-16/h2-4,7,10-12,14H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCFOKMAOAPRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
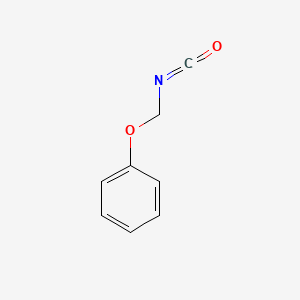
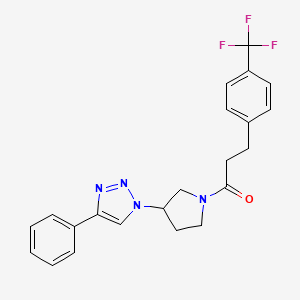
![3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B2439404.png)
![Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate](/img/structure/B2439405.png)
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate](/img/structure/B2439406.png)
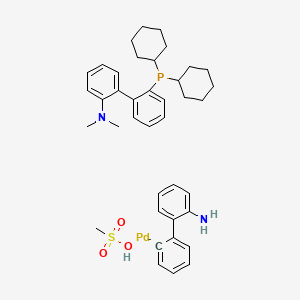
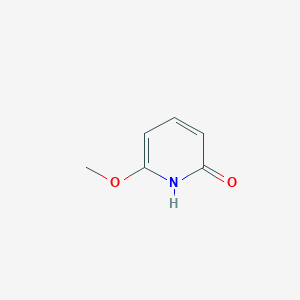
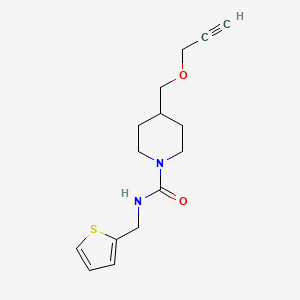

![2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2439418.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439419.png)
![Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2439420.png)

